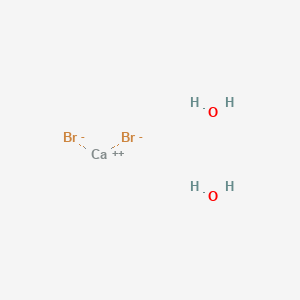
Calcium bromide 2-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bromide 2-hydrate, also known as calcium dibromide dihydrate, is a chemical compound with the formula CaBr₂·2H₂O. It is a white, crystalline solid that is highly soluble in water. This compound is primarily used in the oil and gas industry, as well as in various laboratory and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium bromide 2-hydrate can be synthesized through the reaction of calcium oxide or calcium carbonate with hydrobromic acid. The reaction is typically carried out in an aqueous solution, and the resulting calcium bromide is then crystallized to obtain the dihydrate form .
[ \text{CaO} + 2\text{HBr} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} ]
[ \text{CaCO}_3 + 2\text{HBr} \rightarrow \text{CaBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced by preparing a highly concentrated calcium bromide solution and bringing it into contact with a cold surface. This process results in the formation of solid calcium bromide hydrates, which are then collected and processed .
Chemical Reactions Analysis
Types of Reactions
Calcium bromide 2-hydrate undergoes various chemical reactions, including:
-
Oxidation: : When heated in the presence of oxygen, calcium bromide decomposes to form calcium oxide and bromine gas . [ 2\text{CaBr}_2 + \text{O}_2 \rightarrow 2\text{CaO} + 2\text{Br}_2 ]
-
Substitution: : It can react with other halides to form different calcium halides. [ \text{CaBr}_2 + \text{Cl}_2 \rightarrow \text{CaCl}_2 + \text{Br}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrobromic acid, chlorine, and oxygen. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from reactions involving this compound include calcium oxide, bromine gas, and other calcium halides .
Scientific Research Applications
Calcium bromide 2-hydrate has a wide range of applications in scientific research, including:
Biology: It is used in the preparation of biological buffers and as a component in some biochemical assays.
Industry: It is used in the oil and gas industry as a component of drilling fluids and completion fluids.
Mechanism of Action
The mechanism of action of calcium bromide 2-hydrate involves the dissociation of the compound into calcium and bromide ions in aqueous solution. These ions can then interact with various molecular targets and pathways. For example, bromide ions can act as a sedative by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system .
Comparison with Similar Compounds
Calcium bromide 2-hydrate can be compared with other calcium halides, such as:
Calcium chloride (CaCl₂): Similar in structure and solubility, but used more widely in de-icing and as a drying agent.
Calcium fluoride (CaF₂): Less soluble in water and used primarily in the production of aluminum and as a flux in metallurgy.
Calcium iodide (CaI₂): Used in photography and as a source of iodine in animal feed.
This compound is unique in its high solubility and specific applications in the oil and gas industry, making it a valuable compound for wellbore stabilization and pressure control .
Properties
Molecular Formula |
Br2CaH4O2 |
|---|---|
Molecular Weight |
235.92 g/mol |
IUPAC Name |
calcium;dibromide;dihydrate |
InChI |
InChI=1S/2BrH.Ca.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |
InChI Key |
XABDSFFYLIOFDO-UHFFFAOYSA-L |
Canonical SMILES |
O.O.[Ca+2].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















